molecular formula C14H16FNO B8169905 (3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone

(3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone

Cat. No.: B8169905
M. Wt: 233.28 g/mol
InChI Key: MNVHBQJWWIGMLA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorinated phenyl group, a vinyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-vinylbenzaldehyde and piperidine.

    Reaction Conditions: The aldehyde group of 3-fluoro-4-vinylbenzaldehyde is reacted with piperidine under basic conditions to form the corresponding imine.

    Reduction: The imine is then reduced to the methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products

    Epoxides: From the oxidation of the vinyl group.

    Alcohols: From the reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic properties.

    Biological Studies: It can serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine moiety can facilitate its passage through biological membranes. The vinyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-vinylphenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    (3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

(3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone is unique due to the combination of its fluorinated phenyl group, vinyl group, and piperidine moiety. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as increased binding affinity and enhanced stability.

Properties

IUPAC Name

(4-ethenyl-3-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-11-6-7-12(10-13(11)15)14(17)16-8-4-3-5-9-16/h2,6-7,10H,1,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVHBQJWWIGMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)N2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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